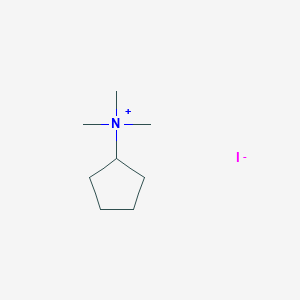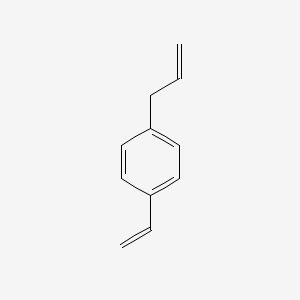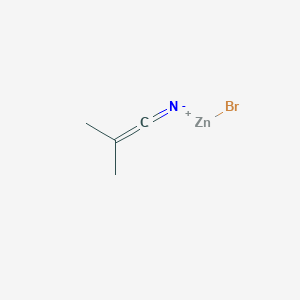
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride is a synthetic organic compound. It is characterized by the presence of a 2-propanol backbone substituted with a methylphenoxy group and a tetramethylpyrrolyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the 2-propanol backbone: This can be achieved through the reduction of acetone using a reducing agent like sodium borohydride.
Introduction of the m-methylphenoxy group: This step might involve a nucleophilic substitution reaction where a phenol derivative reacts with a suitable alkyl halide.
Attachment of the tetramethylpyrrolyl group: This could be done through a Friedel-Crafts alkylation reaction using a pyrrole derivative and an alkylating agent.
Formation of the hydrochloride salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways or physiological effects.
類似化合物との比較
Similar Compounds
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, free base: The non-hydrochloride form of the compound.
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, acetate: An ester derivative.
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, sulfate: A sulfate salt form.
Uniqueness
The hydrochloride form of the compound may offer unique properties such as enhanced solubility and stability compared to its free base or other salt forms. This can make it more suitable for certain applications, particularly in biological and medicinal research.
特性
CAS番号 |
41457-03-8 |
|---|---|
分子式 |
C18H28ClNO2 |
分子量 |
325.9 g/mol |
IUPAC名 |
1-(3-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-14-7-6-8-16(11-14)21-13-15(20)12-19-17(2,3)9-10-18(19,4)5;/h6-11,15,20H,12-13H2,1-5H3;1H |
InChIキー |
IRYUTZVACSZVAN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC(CN2C(C=CC2(C)C)(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
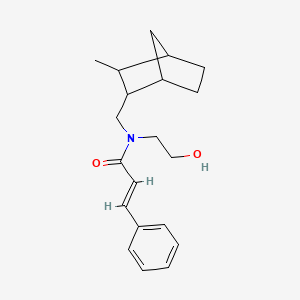
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
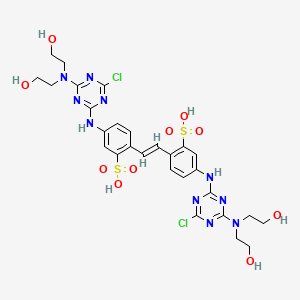

![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)


![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)
